(2-Fluoro-4-(1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-(1H-pyrazol-1-yl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyrazolyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 2-fluoro-4-iodophenylboronic acid with 1H-pyrazole under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, (2-Fluoro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable building block for the synthesis of complex organic molecules .
Biology and Medicine: Its ability to form stable complexes with biological molecules makes it a useful tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific functionalities .
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an electrophilic partner. This results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Similar structure but lacks the fluoro group.
(4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid): Contains a sulfonyl group instead of a fluoro group.
Uniqueness: The presence of the fluoro group in (2-Fluoro-4-(1H-pyrazol-1-yl)phenyl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions. This enhances its utility in organic synthesis and broadens its range of applications compared to similar compounds .
Properties
Molecular Formula |
C9H8BFN2O2 |
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Molecular Weight |
205.98 g/mol |
IUPAC Name |
(2-fluoro-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BFN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6,14-15H |
InChI Key |
WZTBQDUEXQDMPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CC=N2)F)(O)O |
Origin of Product |
United States |
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